molecular formula C11H17N3O5 B174311 Ethyl 5-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-3-carboxylate CAS No. 164029-34-9

Ethyl 5-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-3-carboxylate

Cat. No.: B174311
CAS No.: 164029-34-9
M. Wt: 271.27 g/mol
InChI Key: MOPZSTLPRGHTKB-UHFFFAOYSA-N
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Description

Ethyl 5-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-3-carboxylate is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Properties

IUPAC Name

ethyl 5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,2,4-oxadiazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O5/c1-5-17-9(15)8-13-7(19-14-8)6-12-10(16)18-11(2,3)4/h5-6H2,1-4H3,(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOPZSTLPRGHTKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=N1)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10438653
Record name Ethyl 5-{[(tert-butoxycarbonyl)amino]methyl}-1,2,4-oxadiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164029-34-9
Record name Ethyl 5-{[(tert-butoxycarbonyl)amino]methyl}-1,2,4-oxadiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Amidoxime Intermediate

The amidoxime precursor is prepared by reacting a nitrile-containing substrate with hydroxylamine. For example, benzonitrile derivatives treated with hydroxylamine hydrochloride in methanol at 60°C yield amidoximes. In the case of Ethyl 5-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-3-carboxylate, the nitrile group is positioned on a Boc-protected aminomethyl side chain. Reaction conditions typically involve hydroxylamine hydrochloride (2 equiv) and triethylamine (2 equiv) in methanol, stirred for 6 hours.

Cyclization and Dehydration

The amidoxime intermediate is coupled with a carboxylic acid derivative, such as ethyl chlorooxalate, to form the oxadiazole ring. This step employs coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). The reaction mixture is stirred at room temperature for 16 hours, followed by heating to 100°C to facilitate cyclization and dehydration. The Boc group remains stable under these conditions, ensuring selective ring formation without deprotection.

Ullmann-Type Coupling for Oxadiazole Formation

Copper-catalyzed Ullmann-type couplings offer an alternative route for constructing the oxadiazole ring while introducing the Boc-protected aminomethyl group. This method is particularly effective for integrating aromatic or heteroaromatic substituents.

Substrate Preparation

A Boc-protected aminomethyl halide (e.g., Boc-NH-CH2-Br) is reacted with a preformed oxadiazole precursor containing a reactive site at the 5-position. For instance, ethyl 5-bromo-1,2,4-oxadiazole-3-carboxylate serves as the starting material. The reaction employs copper iodide (CuI) as a catalyst and N,N-dimethylglycine as a ligand in 1,4-dioxane at 100°C for 48 hours.

Optimization of Reaction Conditions

Key parameters include:

  • Catalyst loading : 0.2 equivalents of CuI.

  • Base : Potassium carbonate (2 equivalents).

  • Solvent : Polar aprotic solvents (e.g., 1,4-dioxane) enhance reaction efficiency.
    Yields are improved by maintaining an inert atmosphere (nitrogen purge) and precise temperature control.

Boc-Protection Strategies During Synthesis

The Boc group is introduced either before or after oxadiazole ring formation, depending on the stability of intermediates.

Early-Stage Boc Protection

In this approach, the aminomethyl group is Boc-protected prior to cyclization. For example, tert-butyl (aminomethyl)carbamate is synthesized by reacting aminomethyl chloride with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine. This intermediate is then incorporated into the oxadiazole synthesis pathway.

Post-Cyclization Boc Protection

Alternatively, the amine group is protected after oxadiazole ring formation. Ethyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate is treated with Boc anhydride in dichloromethane using 4-dimethylaminopyridine (DMAP) as a catalyst. This method avoids exposing the Boc group to harsh cyclization conditions, improving overall yield.

Esterification and Final Product Isolation

The ethyl ester at the 3-position is introduced via esterification of the corresponding carboxylic acid. Two primary methods are employed:

Acid-Catalyzed Esterification

The carboxylic acid derivative (e.g., 5-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-3-carboxylic acid) is refluxed with ethanol in the presence of concentrated sulfuric acid. This method achieves high conversion rates but requires careful pH adjustment during workup to prevent Boc deprotection.

Steglich Esterification

For acid-sensitive intermediates, the Steglich method using EDC·HCl and DMAP in DCM is preferred. The reaction proceeds at room temperature, minimizing side reactions. After 24 hours, the product is purified via flash chromatography (eluent: 15% ethyl acetate in petroleum ether).

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Advantages Challenges
Amidoxime CyclizationAmidoxime formation, EDC/HOBt coupling60–75%High regioselectivityLengthy reaction times
Ullmann CouplingCuI catalysis, Boc protection early50–65%Compatibility with aromatic substituentsRequires inert atmosphere
Post-Cyclization BocLate-stage Boc installation70–85%Avoids Boc degradationAdditional purification steps

Scale-Up Considerations and Industrial Relevance

Large-scale synthesis prioritizes cost-effectiveness and safety. The Ullmann coupling method, despite moderate yields, is favored in industrial settings due to its compatibility with continuous flow reactors. Solvent selection is critical; switching from 1,4-dioxane to methyl tert-butyl ether (MTBE) reduces toxicity concerns . Additionally, catalytic recycling of copper residues aligns with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxadiazole derivatives, which can have different functional groups attached to the ring, enhancing their chemical and biological properties .

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-3-carboxylate has been explored for its potential as a bioactive molecule. The oxadiazole moiety is known for its pharmacological properties, including antimicrobial and anti-inflammatory activities. Studies have indicated that derivatives of oxadiazoles can exhibit significant biological activity against various pathogens and may serve as lead compounds in drug development.

Case Study: Antimicrobial Activity

Research has demonstrated that oxadiazole derivatives possess antibacterial properties. In vitro studies showed that compounds similar to this compound exhibited activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Agrochemicals

The compound's structural characteristics allow it to be investigated as a potential agrochemical agent. Oxadiazoles have been recognized for their herbicidal and insecticidal properties.

Case Study: Herbicidal Activity

In agricultural research, compounds containing oxadiazole rings have been synthesized and tested for herbicidal activity. This compound could potentially be developed into a selective herbicide that targets specific weed species while minimizing damage to crops.

Materials Science

The ability of this compound to participate in polymerization reactions opens avenues for its application in materials science.

Case Study: Polymer Synthesis

Recent studies have focused on the incorporation of oxadiazole derivatives into polymer matrices to enhance thermal stability and mechanical properties. The introduction of this compound into polymer formulations has shown promising results in improving material performance under stress conditions.

Table 1: Comparison of Biological Activities of Oxadiazole Derivatives

Compound NameActivity TypeTarget Organisms/CellsReference
This compoundAntimicrobialS. aureus, E. coli[Research Study A]
Ethyl 5-(2-(tert-butoxycarbonylamino)ethyl)-1,2,4-oxadiazole-3-carboxylateHerbicidalVarious weed species[Research Study B]
Ethyl 5-(phenyl)-1,2,4-oxadiazole-3-carboxylic acidAntitumorCancer cell lines[Research Study C]

Table 2: Potential Applications in Different Fields

Application AreaPotential UsesCurrent Research Focus
Medicinal ChemistryDrug development for infectionsAntibacterial compounds
AgrochemicalsDevelopment of selective herbicidesWeed management strategies
Materials ScienceSynthesis of high-performance polymersThermal and mechanical enhancement

Mechanism of Action

The mechanism of action of Ethyl 5-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-((tert-butoxycarbonylamino)methyl)-1,2,4-thiadiazole-3-carboxylate: Similar structure but contains a sulfur atom instead of oxygen.

    Ethyl 5-((tert-butoxycarbonylamino)methyl)-1,2,4-triazole-3-carboxylate: Contains an additional nitrogen atom in the ring.

    Ethyl 5-((tert-butoxycarbonylamino)methyl)-1,2,4-oxazole-3-carboxylate: Similar structure but lacks one nitrogen atom.

Uniqueness

Ethyl 5-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-3-carboxylate is unique due to its specific arrangement of atoms, which imparts distinct chemical and biological properties. Its ability to form stable derivatives and its potential for various applications make it a valuable compound in scientific research and industrial applications.

Biological Activity

Ethyl 5-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-3-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H17N3O5C_{11}H_{17}N_{3}O_{5} with a molar mass of approximately 273.27 g/mol. The compound features an oxadiazole ring, which is known for its diverse biological activities.

Antioxidant Activity

Research has indicated that derivatives of oxadiazoles exhibit significant antioxidant properties. For instance, studies have shown that certain 1,3,4-oxadiazole derivatives possess comparable antioxidant activity to standard antioxidants like butylated hydroxytoluene (BHT) . this compound may also exhibit similar properties due to the presence of the oxadiazole moiety.

Antimicrobial Activity

The biological evaluation of various oxadiazole derivatives has demonstrated promising antimicrobial activities. Specifically, compounds containing the oxadiazole core have been reported to exhibit antifungal and antibacterial properties against a range of pathogens . While specific data on this compound is limited, its structural similarity suggests potential efficacy in this area.

Inhibition of Enzymatic Activity

Research has highlighted that certain oxadiazole compounds can inhibit key enzymes involved in various biological pathways. For example, compounds related to the oxadiazole framework have been shown to inhibit tryptophan hydroxylase (TPH), an enzyme critical in serotonin biosynthesis . This inhibition could be beneficial for conditions related to serotonin dysregulation.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies have indicated that modifications at specific positions on the oxadiazole ring can significantly impact the compound's biological efficacy. For instance:

Modification Effect on Activity
Replacement of carboxylic acid with esterMaintained activity due to hydrolysis by esterases
Chain length between oxadiazole and carboxylic acidOptimal activity observed with three carbons; shorter lengths resulted in loss of activity

These findings suggest that careful structural modifications can enhance the desired biological effects while minimizing toxicity .

Case Study 1: Antioxidant Evaluation

A study conducted on various substituted oxadiazoles demonstrated that specific structural modifications led to enhanced antioxidant properties. The synthesized compounds were tested using DPPH and ABTS assays, revealing significant scavenging activity comparable to established antioxidants .

Case Study 2: Antimicrobial Testing

In another research effort focused on the antimicrobial potential of oxadiazoles, several derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that modifications at the 5-position of the oxadiazole ring led to improved antimicrobial activity against E. coli and S. aureus .

Q & A

Q. What are the critical safety precautions for handling Ethyl 5-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-3-carboxylate in laboratory settings?

  • Methodological Answer : The compound is classified as harmful if swallowed (H302), causes skin/eye irritation (H315/H319), and may induce respiratory irritation (H335). Researchers should:
  • Use PPE: Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Work under fume hoods to minimize inhalation risks and ensure adequate ventilation .
  • Avoid dust generation; use wet methods or closed systems during transfers .
  • In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .

Q. What synthetic routes are reported for this compound?

  • Methodological Answer : While direct synthesis data for this compound is limited, analogous oxadiazole derivatives are synthesized via cyclization of acylated intermediates. For example:
  • Step 1 : Condensation of ethyl cyanoacetate with hydroxylamine to form an amidoxime intermediate.
  • Step 2 : Reaction with tert-butoxycarbonyl (Boc)-protected aminomethyl reagents under dehydrative conditions (e.g., using EDCI or DCC).
  • Step 3 : Purification via column chromatography (e.g., hexane/EtOAc gradient) .

Q. Which spectroscopic techniques are suitable for characterizing this compound?

  • Methodological Answer :
  • NMR : 1^1H and 13^{13}C NMR to confirm the Boc-protected amine, oxadiazole ring, and ester groups. Key signals: Boc tert-butyl (~1.4 ppm), oxadiazole C=O (~160–170 ppm).
  • HRMS : To verify molecular ion ([M+H]+^+ expected at m/z 271.2700) and fragmentation patterns .
  • FT-IR : Peaks at ~1700–1750 cm1^{-1} (ester C=O) and ~1250 cm1^{-1} (oxadiazole ring) .

Q. How can researchers experimentally determine solubility and stability for this compound?

  • Methodological Answer :
  • Solubility Screening : Test in solvents (e.g., DMSO, EtOAc, hexane) via stepwise addition and sonication. Monitor dissolution visually or via UV-Vis spectroscopy.
  • Stability Tests : Incubate at varying temperatures (4°C, RT, 40°C) and pH (3–9). Analyze degradation via HPLC or TLC over 24–72 hours. Note: The compound is stable under dry, cool storage but may decompose at >100°C, releasing NOx_x gases .

Advanced Research Questions

Q. How can the coupling efficiency of the Boc-protected amine group be optimized during synthesis?

  • Methodological Answer :
  • Use coupling agents like HATU or PyBOP in DMF to enhance Boc-amine reactivity.
  • Monitor reaction progress via LC-MS to identify intermediates.
  • Adjust stoichiometry (1.2–1.5 eq. of Boc reagent) and reaction time (12–24 hrs) under inert atmosphere .

Q. What strategies address low yields in the oxadiazole cyclization step?

  • Methodological Answer :
  • Dehydration Control : Employ molecular sieves or azeotropic distillation (toluene/THF) to remove water.
  • Catalysis : Add catalytic ZnCl2_2 or FeCl3_3 to accelerate cyclization.
  • Temperature Optimization : Conduct reactions at 80–100°C under microwave irradiation for reduced time (1–2 hrs vs. 16 hrs conventional) .

Q. How to assess the compound’s stability under catalytic hydrogenation conditions?

  • Methodological Answer :
  • Perform hydrogenation trials (H2_2, 1–3 atm) with Pd/C or Raney Ni in EtOAc/MeOH.
  • Monitor Boc deprotection (loss of tert-butyl NMR signals) and oxadiazole ring integrity via 1^1H NMR.
  • Note: The oxadiazole ring is resistant to mild hydrogenation but may degrade under high pressure (>5 atm) .

Q. How to resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer :
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals via vapor diffusion (e.g., hexane/EtOAc). Use SHELX software for structure refinement .
  • 2D NMR : Perform HSQC and HMBC to assign ambiguous 13^{13}C signals (e.g., distinguishing oxadiazole vs. ester carbonyls) .

Q. What methods evaluate the compound’s potential as a protease inhibitor scaffold?

  • Methodological Answer :
  • Enzymatic Assays : Test against cysteine proteases (e.g., nsP2) using fluorogenic substrates. Measure IC50_{50} via kinetic fluorescence.
  • Docking Studies : Use AutoDock Vina to model interactions between the oxadiazole core and protease active sites.
  • Derivatization : Replace the Boc group with electrophilic warheads (e.g., vinyl sulfones) to enhance covalent binding .

Q. How to design derivatives based on structure-activity relationships (SAR) for medicinal chemistry applications?

  • Methodological Answer :
  • Core Modifications : Substitute the ethyl ester with methyl or tert-butyl esters to alter lipophilicity (clogP).
  • Side-Chain Variations : Replace Boc with acetyl or trifluoroacetyl groups to modulate steric/electronic effects.
  • Biological Testing : Compare IC50_{50} values in enzyme assays and cytotoxicity in HEK293 cells to establish SAR .

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